molecular formula C13H9F3O B1325213 1-(4-Methylnaphthyl) trifluoromethyl ketone CAS No. 886370-33-8

1-(4-Methylnaphthyl) trifluoromethyl ketone

Cat. No.: B1325213
CAS No.: 886370-33-8
M. Wt: 238.2 g/mol
InChI Key: JEQKEMMPBOJQTN-UHFFFAOYSA-N
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Description

1-(4-Methylnaphthyl) trifluoromethyl ketone, also known as 2,2,2-trifluoro-1-(4-methyl-1-naphthyl)ethanone, is a chemical compound with the molecular formula C13H9F3O. This compound is characterized by the presence of a trifluoromethyl group attached to a ketone functional group, along with a naphthalene ring substituted with a methyl group at the 4-position. It is a yellow oil with a molecular weight of 238.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylnaphthyl) trifluoromethyl ketone typically involves the introduction of a trifluoromethyl group to a naphthalene derivative. One common method is the Friedel-Crafts acylation reaction, where 4-methylnaphthalene is reacted with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylnaphthyl) trifluoromethyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methylnaphthyl) trifluoromethyl ketone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Methylnaphthyl) trifluoromethyl ketone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methylnaphthyl) trifluoromethyl ketone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c1-8-6-7-11(12(17)13(14,15)16)10-5-3-2-4-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQKEMMPBOJQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645223
Record name 2,2,2-Trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886370-33-8
Record name 2,2,2-Trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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